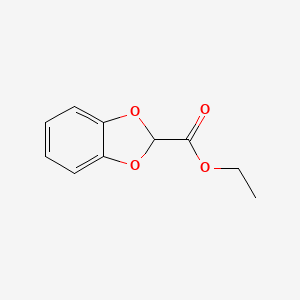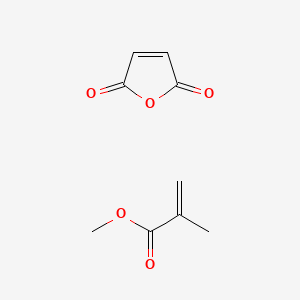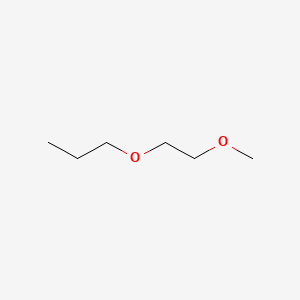
Dithioformic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithioformic acid, also known as trans-HC(=S)SH, is a sulfur-containing compound that has garnered significant interest in recent years due to its potential applications in various scientific fields. It belongs to the family of dithiocarboxylic acids, where both oxygen atoms in the carboxyl group are replaced by sulfur atoms. This compound exists in multiple isomeric forms, each with unique structural and spectroscopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dithioformic acid can be synthesized through various methods. One common approach involves the reaction of formic acid with sulfur sources under controlled conditions. Another method includes the use of thiourea and acetophenone treated with oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis typically involves similar chemical reactions as those used in laboratory settings, scaled up to meet industrial demands. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dithioformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals in the presence of water, leading to hydrogen abstraction and the formation of different products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl radicals, sulfuryl chloride, and other oxidizing agents. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfur-containing compounds such as hydrogen sulfide and carbon disulfide .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of dithioformic acid involves its interaction with molecular targets through various pathways. For instance, in the presence of hydroxyl radicals, this compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates that participate in further chemical transformations . The catalytic role of water in these reactions has been shown to stabilize pre-reaction complexes and transition states, thereby lowering the potential energy surface and facilitating the reaction .
Comparaison Avec Des Composés Similaires
Dithioformic acid can be compared with other sulfur-containing compounds such as thioformic acid (HCOSH), thioacetic acid (CH3COSH), and dithioacetic acid (CH3CSSH). These compounds share similar structural features but differ in their chemical reactivity and applications . For example, thioformic acid is the sulfur analog of formic acid and has different isomeric forms, each with distinct properties .
Propriétés
Numéro CAS |
4472-10-0 |
|---|---|
Formule moléculaire |
CH2S2 |
Poids moléculaire |
78.16 g/mol |
Nom IUPAC |
methanedithioic acid |
InChI |
InChI=1S/CH2S2/c2-1-3/h1H,(H,2,3) |
Clé InChI |
WREDNSAXDZCLCP-UHFFFAOYSA-N |
SMILES canonique |
C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)




![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)





